2-Bromotoluene-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i1D3,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSXJPIWXQTSIX-AAYPNNLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])Br)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Definitive Guide to 2-Bromotoluene-d7: Properties, Synthesis, and Application in High-Precision Analysis

This technical guide provides a comprehensive overview of 2-Bromotoluene-d7, a deuterated analogue of 2-bromotoluene, tailored for researchers, scientists, and professionals in drug development. This document delves into its fundamental chemical properties, molecular structure, synthesis, and critical applications as an internal standard in modern analytical chemistry.

Introduction: The Significance of Isotopic Labeling in Analytical Sciences

In the pursuit of quantitative accuracy and methodological robustness, stable isotope-labeled compounds have become indispensable tools. This compound, in which all seven hydrogen atoms of the toluene moiety are replaced with deuterium, exemplifies the utility of such molecules. Its chemical behavior is nearly identical to its non-deuterated counterpart, yet its increased mass allows for clear differentiation in mass spectrometry. This property is paramount in its primary role as an internal standard, where it co-elutes with the analyte of interest, effectively normalizing variations arising from sample preparation, injection volume, and matrix effects, thereby enhancing the precision and reliability of quantitative analyses.[1][2][3][4]

Molecular Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of this compound are foundational to its application. The substitution of protium with deuterium does not significantly alter the molecular geometry or chemical reactivity but does result in a notable increase in molecular weight.

Molecular Structure

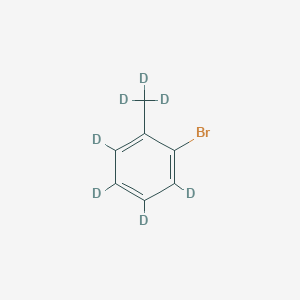

The IUPAC name for this compound is 1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene.[5] The molecule consists of a benzene ring where one hydrogen atom is substituted by a bromine atom, and another adjacent hydrogen atom is replaced by a deuterated methyl group (-CD3). The remaining four hydrogen atoms on the aromatic ring are also replaced by deuterium.

Caption: Molecular structure of this compound.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. For properties not experimentally determined for the deuterated species, data for the non-deuterated analogue (2-Bromotoluene) are provided as a close approximation.

| Property | Value | Source |

| Chemical Formula | C₇D₇Br | [3] |

| Molecular Weight | 178.08 g/mol | [5] |

| CAS Number | 1185306-95-9 | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point (non-deuterated) | 181 °C at 760 mmHg | [7] |

| Melting Point (non-deuterated) | -27 °C | [7] |

| Density (non-deuterated) | 1.422 g/mL at 25 °C | [7] |

| Isotopic Enrichment | Typically ≥98 atom % D | [8] |

Synthesis of this compound

The synthesis of this compound requires the introduction of deuterium into the toluene scaffold. A common and effective strategy involves a two-step process: the exhaustive deuteration of toluene followed by selective bromination.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis via Deuteration of Toluene

This protocol outlines a representative method for the synthesis of this compound.

Step 1: Exhaustive Deuteration of Toluene

-

In a round-bottom flask equipped with a reflux condenser, combine toluene with a deuterated acid catalyst, such as deuterium sulfate (D₂SO₄) in heavy water (D₂O).

-

Heat the mixture to reflux for an extended period (e.g., 48-72 hours) to facilitate the hydrogen-deuterium exchange on both the aromatic ring and the methyl group.

-

Monitor the extent of deuteration periodically by taking small aliquots and analyzing them via NMR spectroscopy.

-

Upon completion, cool the reaction mixture, and carefully separate the organic layer containing Toluene-d8.

-

Wash the organic layer with a mild deuterated base (e.g., NaOD in D₂O) to neutralize any remaining acid, followed by washing with D₂O.

-

Dry the Toluene-d8 over an anhydrous drying agent (e.g., MgSO₄) and purify by distillation.

Step 2: Bromination of Toluene-d8

-

In a flask protected from light and moisture, dissolve the purified Toluene-d8 in a suitable anhydrous solvent (e.g., carbon tetrachloride).

-

Add a Lewis acid catalyst, such as anhydrous iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath and slowly add bromine (Br₂) dropwise with constant stirring. The methyl group is an ortho-, para-director, so a mixture of 2-bromo- and 4-bromotoluene-d7 will be formed.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

-

Quench the reaction by carefully adding water.

-

Separate the organic layer, wash it with a sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Isolate the this compound from the 4-bromo isomer and any unreacted starting material via fractional distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.

-

Molecular Ion Peak: The mass spectrum will show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). For this compound (C₇D₇Br), these peaks will appear at m/z values corresponding to [C₇D₇⁷⁹Br]⁺ and [C₇D₇⁸¹Br]⁺. Given the atomic mass of D (≈2.014 u), the approximate m/z values will be around 177 and 179. The relative intensity of these peaks will be nearly 1:1, reflecting the natural abundance of the bromine isotopes.[9][10]

-

Fragmentation Pattern: A prominent fragment will likely be the loss of the bromine atom, resulting in a [C₇D₇]⁺ fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the positions of deuterium incorporation and assessing the isotopic purity.

-

¹H NMR: In a highly enriched sample of this compound, the proton NMR spectrum will show very small residual signals corresponding to any remaining non-deuterated positions. This is a powerful method for quantifying the isotopic purity.

-

²H NMR (Deuterium NMR): The deuterium NMR spectrum will show signals corresponding to the different deuterated positions in the molecule (aromatic and methyl deuterons), providing direct evidence of deuteration.

-

¹³C NMR: The ¹³C NMR spectrum will show signals for the carbon atoms. The signals for deuterated carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly different from the non-deuterated analogue due to isotope effects.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.[1][3]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. This compound | C7H7Br | CID 45785176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. prepchem.com [prepchem.com]

- 8. 2-Bromotoluene(95-46-5) 1H NMR spectrum [chemicalbook.com]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Researcher's Companion to 2-Bromotoluene-d7: A Technical Guide

This guide provides an in-depth technical overview of 2-Bromotoluene-d7, a deuterated aromatic compound of significant interest to researchers in synthetic chemistry, drug development, and analytical sciences. By leveraging its unique isotopic signature, this compound serves as a powerful tool in mechanistic studies, quantitative analysis, and as a building block in the synthesis of complex molecules. This document moves beyond a simple datasheet to offer practical insights into its application, grounded in established scientific principles.

Core Physicochemical Characteristics

This compound, with the chemical formula C₇D₇Br, is the deuterated analog of 2-bromotoluene. The substitution of hydrogen atoms with deuterium imparts a higher molecular weight and subtle differences in vibrational energy, which are key to its applications, particularly as an internal standard in mass spectrometry. While extensive experimental data for the deuterated form is not broadly published, the physical properties of its non-deuterated counterpart provide a reliable approximation due to the minimal impact of deuteration on intermolecular forces.

| Property | Value | Source(s) |

| Molecular Formula | C₇D₇Br | [1][2] |

| Molecular Weight | 178.08 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | ~181-182 °C at 760 mmHg | [3][4] |

| Melting Point | ~ -27 °C | [3][5] |

| Density | ~1.422 g/mL at 25 °C | [4][5] |

| Refractive Index | ~1.555 at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [1][4] |

| Isotopic Enrichment | Typically ≥98 atom % D | [2] |

The Scientific Rationale for Employing this compound

The primary utility of this compound stems from its nature as a stable isotope-labeled compound. This characteristic is particularly advantageous in analytical chemistry, where it serves as an ideal internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Internal Standard Advantage in Quantitative Analysis

In quantitative GC-MS, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls. The purpose is to correct for variations in sample preparation and instrument response. A deuterated standard like this compound is considered the gold standard for its analyte counterpart (2-bromotoluene) for several reasons:

-

Similar Chemical and Physical Behavior: It co-elutes chromatographically with the non-deuterated analyte, meaning it experiences similar losses during sample extraction, derivatization, and injection.

-

Distinct Mass Spectrometric Signature: Despite its similar retention time, it is easily distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for separate and accurate quantification of both the analyte and the internal standard.

The workflow for using a deuterated internal standard is a self-validating system. Any systemic error affecting the analyte will proportionally affect the internal standard, thus maintaining the accuracy of the final calculated concentration.

Sources

Introduction: The Imperative for Precision in Quantitative Analysis

An In-Depth Technical Guide to 2-Bromotoluene-d7: Properties, Synthesis, and Application as an Internal Standard in Mass Spectrometry

In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for this task due to its high sensitivity and specificity.[1] However, the accuracy of LC-MS quantification can be compromised by several factors, including sample loss during preparation, variability in instrument response, and matrix effects like ion suppression or enhancement.[2][3] To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the most robust and widely accepted strategy.[4] A SIL-IS is a form of the analyte in which one or more atoms have been replaced by a heavier stable isotope (e.g., Deuterium, ¹³C, ¹⁵N).

This guide provides a comprehensive technical overview of this compound, a deuterated analog of 2-Bromotoluene. We will explore its fundamental properties, plausible synthetic routes, and its critical application as an internal standard in quantitative mass spectrometry, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Physicochemical Properties of this compound

This compound is chemically identical to its non-deuterated counterpart, save for the substitution of seven hydrogen atoms with deuterium. This mass shift is the key to its utility, allowing it to be distinguished by a mass spectrometer while ensuring its chemical and chromatographic behavior is nearly identical to the analyte.[3]

| Property | Value | Source(s) |

| CAS Number | 1185306-95-9 | [5][6] |

| Molecular Formula | C₇D₇Br (BrC₆D₄CD₃) | [5][7] |

| Molecular Weight | 178.08 g/mol | [5][6] |

| IUPAC Name | 1-bromo-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzene | [5] |

| Synonyms | 2-Methylbromobenzene-d7, o-Tolyl Bromide-d7 | [5][7] |

| Isotopic Enrichment | Typically ≥98 atom % D | [7] |

| Appearance | Colorless Liquid | [8] |

| Stability | Stable under recommended storage conditions (room temperature) | [6][7] |

Part 2: Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound requires a multi-step approach that first introduces the deuterium labels onto the toluene scaffold, followed by regioselective bromination. While specific proprietary synthesis details are often unpublished, a chemically sound and logical pathway can be constructed based on established organic chemistry principles. The primary goal is to achieve high isotopic enrichment before the bromination step.

Proposed Synthetic Pathway

A plausible synthesis begins with Toluene-d8, which is commercially available. The subsequent step is a regioselective electrophilic aromatic substitution (bromination) directed to the ortho position.

Caption: Proposed synthesis pathway for this compound.

Causality in Synthesis

-

Starting Material : The choice of Toluene-d8 as the starting material is critical. Attempting to deuterate 2-bromotoluene directly would be far more complex and less efficient, likely leading to a mixture of partially deuterated products and potential side reactions involving the bromine atom.

-

Bromination Reaction : The methyl group on the toluene ring is an ortho-, para-directing activator for electrophilic aromatic substitution. Therefore, reacting Toluene-d8 with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) will yield a mixture of ortho- and para-brominated products (this compound and 4-Bromotoluene-d7), with a smaller amount of the meta isomer.[9]

-

Purification : The resulting isomeric mixture must be purified. Fractional distillation is a common and effective method, exploiting the slight differences in boiling points between the ortho, meta, and para isomers to isolate the desired this compound.[10]

Part 3: Application in Bioanalytical LC-MS/MS

The primary and most valuable application of this compound is as an internal standard for the quantification of 2-bromotoluene or structurally similar analytes.[2]

The Rationale: Why Deuterated Standards Excel

Using a SIL-IS is considered the best practice in quantitative mass spectrometry for several reasons:[11]

-

Co-elution : this compound has virtually identical physicochemical properties to unlabeled 2-bromotoluene. This ensures that it co-elutes from the liquid chromatography (LC) column, experiencing the exact same chromatographic conditions and retention time.[1]

-

Correction for Sample Preparation Loss : Any physical loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard. The ratio of the analyte to the internal standard remains constant, correcting for such variability.[4]

-

Compensation for Matrix Effects : Biological matrices (plasma, urine, tissue homogenates) contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as ion suppression or enhancement.[3] Since the SIL-IS co-elutes and has the same ionization efficiency, it experiences the same matrix effects as the analyte. By measuring the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to a highly accurate and precise measurement.[2][4]

Experimental Protocol: Quantification of 2-Bromotoluene in Human Plasma

This protocol outlines a validated approach for quantifying 2-bromotoluene (the "analyte") in human plasma using this compound as the internal standard (IS).

1. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-bromotoluene and dissolve in 10 mL of methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

IS Working Solution (100 ng/mL): Dilute the IS Stock Solution with a 50:50 mixture of methanol and water.

-

Calibration Standards: Serially dilute the Analyte Stock Solution to prepare a series of calibration standards in blank human plasma, typically ranging from 0.1 ng/mL to 1000 ng/mL.

2. Sample Preparation (Protein Precipitation)

-

Rationale: This is a rapid and effective method to remove the majority of proteins from the plasma, which can interfere with the analysis and damage the LC column.

-

Procedure:

-

Pipette 50 µL of each calibration standard, quality control sample, or unknown sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except the blank matrix samples.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

-

3. LC-MS/MS Instrumentation and Parameters

-

Rationale: The parameters are chosen to achieve good chromatographic separation from matrix components and sensitive detection using Multiple Reaction Monitoring (MRM). MRM provides high specificity by monitoring a specific precursor ion to product ion transition.

-

Parameters Table:

| Parameter | Setting |

| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | e.g., m/z 171 -> 191 (Precursor -> Product) |

| MRM Transition (IS) | e.g., m/z 178 -> 198 (Precursor -> Product) |

Note: Specific MRM transitions must be optimized empirically for the instrument in use.

4. Data Analysis

-

Integrate the chromatographic peaks for both the analyte and the internal standard MRM transitions.

-

Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of IS).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

-

Apply a linear regression model (typically with 1/x² weighting) to the calibration curve.

-

Determine the concentration of the unknown samples by interpolating their PAR values from the regression equation.

Workflow Visualization

Caption: Bioanalytical workflow using a deuterated internal standard.

Part 4: Trustworthiness and Self-Validating Systems

The protocol described is inherently self-validating. By tracking the response of the internal standard, the system provides a continuous quality check on every single sample. A significant deviation in the absolute peak area of this compound in a particular sample, compared to the average of the calibration standards, can immediately flag an issue with the extraction or a severe matrix effect for that specific sample. This allows the scientist to have high confidence in the reported concentrations or to identify and troubleshoot problematic samples, thereby ensuring the trustworthiness and integrity of the entire dataset.

Conclusion

This compound is more than just a labeled chemical; it is an enabling tool for generating high-quality, reliable, and defensible quantitative data in demanding research environments. Its properties make it an ideal internal standard, seamlessly integrating into LC-MS workflows to correct for inevitable experimental variations. Understanding its physicochemical characteristics, synthesis logic, and the rationale behind its application empowers researchers to develop robust analytical methods, ultimately accelerating drug development and enhancing scientific discovery.

References

-

National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 45785176, this compound. PubChem. [Link]

-

Ojemaye, M. O., & Petrik, L. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Scientific & Technology Research, 8(9). [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 20, 2026, from [Link]

-

Gao, S. (2023). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Biolincc.com. [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. Retrieved January 20, 2026, from [Link]

-

Clark, Z., & Taylor, A. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 49(Pt 5), 501–503. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Bromotoluene: Properties, Synthesis, Applications, and Manufacturing Insights. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7236, 2-Bromotoluene. PubChem. [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromotoluene. Retrieved January 20, 2026, from [Link]

-

Inno-Pharmchem. (n.d.). Exploring 2-Bromotoluene: Properties, Applications, and Manufacturing Insights. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). o-BROMOTOLUENE. Retrieved January 20, 2026, from [Link]

- Google Patents. (2016). CN105669364A - Method for synthesizing bromotoluene.

-

Organic Syntheses. (n.d.). p-BROMOTOLUENE. Retrieved January 20, 2026, from [Link]

Sources

- 1. texilajournal.com [texilajournal.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. This compound | C7H7Br | CID 45785176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. CN105669364A - Method for synthesizing bromotoluene - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Deuterated 2-Bromotoluene

Abstract: This guide provides a comprehensive technical overview of synthetic pathways for the preparation of deuterated 2-bromotoluene, a valuable intermediate in pharmaceutical research and mechanistic studies. We delve into distinct methodologies for selective deuterium incorporation into either the aromatic ring or the methyl group. Key strategies discussed include acid-catalyzed hydrogen-deuterium (H/D) exchange for aromatic deuteration and a multi-step sequence involving Grignard reagent formation and quenching for targeted deuterium placement. Each pathway is presented with a detailed mechanistic rationale, a step-by-step experimental protocol, and a critical analysis of its advantages and limitations. This document is intended for researchers, chemists, and drug development professionals seeking robust and validated methods for isotopic labeling.

Introduction

The Significance of Deuterated Molecules in Pharmaceutical Research

The strategic replacement of hydrogen with its stable isotope, deuterium, has become a powerful tool in modern drug discovery and development. This substitution can significantly alter a molecule's pharmacokinetic profile by attenuating metabolic pathways, a phenomenon known as the kinetic isotope effect. Deuterated compounds are also indispensable as internal standards in mass spectrometry for precise quantification and as probes in NMR spectroscopy to elucidate complex structures and reaction mechanisms.[1][2]

2-Bromotoluene: A Versatile Synthetic Intermediate

2-Bromotoluene (o-bromotoluene) is a key building block in organic synthesis.[3] Its structure, featuring a bromine atom and a methyl group on an aromatic ring, allows for diverse chemical transformations.[4] The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and is a precursor for organometallic reagents. The methyl group and the aromatic ring also offer sites for further functionalization. Consequently, isotopically labeled versions of 2-bromotoluene are highly sought-after for synthesizing complex deuterated molecules.

Scope of this Guide

This guide offers a detailed examination of validated synthetic strategies for preparing deuterated 2-bromotoluene. We will focus on two primary, complementary pathways:

-

Pathway I: Direct H/D exchange on the aromatic ring using a strong deuterated acid.

-

Pathway II: Synthesis of specifically deuterated 2-bromotoluene via a Grignard reagent intermediate.

Each section provides the scientific rationale behind the methodology, a complete experimental protocol, and a discussion of critical parameters to ensure successful and reproducible synthesis.

Pathway I: Aromatic Ring Deuteration via Acid-Catalyzed H/D Exchange

This pathway achieves comprehensive deuteration of the aromatic protons of 2-bromotoluene, yielding 2-bromo-d4-toluene.

Mechanistic Rationale

Acid-catalyzed hydrogen-deuterium exchange is a classic electrophilic aromatic substitution reaction.[2] In this process, a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), serves as the source of the deuteron (D⁺) electrophile. The aromatic ring of 2-bromotoluene acts as a nucleophile, attacking the deuteron to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A subsequent deprotonation step, facilitated by a weak base in the medium, restores aromaticity and results in the incorporation of a deuterium atom. To achieve high levels of deuteration, this process is repeated multiple times, either by driving the equilibrium with a large excess of the deuterated acid or by performing sequential exchange reactions.[2]

A critical consideration is the competition between the desired H/D exchange and side reactions, particularly sulfonation, which is also an electrophilic aromatic substitution.[2] The conditions must be carefully optimized—typically by controlling temperature and acid concentration—to favor deuteration over sulfonation.[2] For 2-bromotoluene, performing the reaction at room temperature with 90% D₂SO₄ has been shown to be effective.

Visual Workflow: Acid-Catalyzed Aromatic Deuteration

Caption: Workflow for the deuteration of the 2-bromotoluene aromatic ring.

Detailed Experimental Protocol

This protocol is adapted from the methodology described for 2-bromotoluene in the Canadian Journal of Chemistry.

Materials:

-

2-Bromotoluene (C₇H₇Br)

-

Deuterium sulfate (D₂SO₄), 90% in D₂O

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-bromotoluene (e.g., 5.0 g, 29.2 mmol).

-

Reagent Addition: Carefully add 90% deuterium sulfate (e.g., 25 mL) to the flask. The mixture will be biphasic.

-

Reaction: Stir the mixture vigorously at room temperature for 24 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the exchange reaction.

-

Quenching: After 24 hours, carefully pour the reaction mixture over crushed ice in a beaker.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with water (50 mL). This removes residual acid.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Repeat Exchange (Optional): For maximum deuterium incorporation, the recovered deuterated 2-bromotoluene can be subjected to one or two additional exchange cycles by repeating steps 2-7.

-

Analysis: Characterize the final product by NMR spectroscopy to determine the level of deuterium incorporation and by GC-MS to confirm purity. The disappearance of signals in the aromatic region of the ¹H NMR spectrum indicates successful exchange.

Critical Parameters and Troubleshooting

-

Acid Concentration: Using D₂SO₄ more concentrated than 90% or increasing the temperature can lead to significant and undesirable sulfonation of the aromatic ring.[2]

-

Stirring: Inefficient stirring will result in a low rate of exchange and incomplete deuteration.

-

Water Content: Ensure all glassware is dry to prevent dilution of the deuterated acid, which would reduce its efficacy.

Advantages and Limitations

-

Advantages: This method is straightforward, uses a commercially available deuterium source, and effectively deuterates all aromatic positions.

-

Limitations: The method does not deuterate the methyl group. It requires handling of highly corrosive concentrated acid. The potential for sulfonation as a side reaction requires careful control of conditions. The process can generate significant acidic waste.

Pathway II: Selective Deuteration via Grignard Reagent

This pathway allows for the selective introduction of a single deuterium atom onto the aromatic ring, for instance, to produce 2-bromotoluene-6-d.

Mechanistic Rationale

This strategy relies on the formation of a Grignard reagent from a di-halogenated precursor, followed by quenching with a deuterium source. For example, starting with 2,6-dibromotoluene, one bromine atom can be selectively converted into a Grignard reagent, 2-bromo-6-tolylmagnesium bromide. This is possible due to the differential reactivity of the bromine atoms.

Grignard reagents are potent nucleophiles and strong bases.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly basic. When this organometallic intermediate is treated with a deuterium source like deuterium oxide (D₂O), the carbanionic carbon readily abstracts a deuteron, cleaving the D-O bond and forming a new C-D bond.[5] This "quench" is a highly efficient and clean reaction that precisely installs a single deuterium atom at the position formerly occupied by the magnesium halide.

Visual Workflow: Grignard-Mediated Deuteration

Caption: Synthesis of 2-bromotoluene-6-d via a Grignard reaction.

Detailed Experimental Protocol

This is a representative protocol for Grignard formation and quenching. Specific conditions may need optimization.

Materials:

-

2,6-Dibromotoluene

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (for activation)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon gas to ensure strictly anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) in a 3-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a single small crystal of iodine. Gently warm the flask with a heat gun until the purple iodine vapor is visible and subsequently dissipates, indicating the activation of the magnesium surface.[6] Allow the flask to cool to room temperature.

-

Initiation: Add anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of 2,6-dibromotoluene (1.0 eq.) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium suspension.[6]

-

Grignard Formation: The reaction should initiate, which is typically observed as gentle bubbling, a color change to gray/brown, and a slight exotherm.[6] Once the reaction is self-sustaining, add the remaining dibromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Deuterium Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add deuterium oxide (1.5 eq.) dropwise via the dropping funnel. This step is exothermic and will produce a biphasic mixture with precipitated magnesium salts.

-

Workup: Acidify the mixture by slowly adding 1 M HCl to dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing and Drying: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude deuterated 2-bromotoluene by flash column chromatography or distillation to obtain the final product.

Critical Parameters and Troubleshooting

-

Anhydrous Conditions: The most critical factor for success is the complete exclusion of moisture, which will quench the Grignard reagent as it forms, drastically reducing the yield.

-

Initiation Failure: If the reaction does not start, common troubleshooting steps include adding a fresh iodine crystal, applying gentle heat, or adding a small amount of a pre-formed Grignard reagent to initiate the process.[6]

-

Wurtz Coupling: A common side reaction is Wurtz coupling, where the Grignard reagent reacts with unreacted aryl halide. This can be minimized by slow, controlled addition of the halide to the magnesium suspension.

Advantages and Limitations

-

Advantages: This method allows for the highly selective, stoichiometric incorporation of a single deuterium atom at a specific position. The deuterium source (D₂O) is relatively inexpensive.

-

Limitations: The procedure is highly sensitive to moisture and air. It requires a di-halogenated starting material, which may not be readily available. Grignard reactions can be difficult to initiate and scale up safely.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway I: Acid-Catalyzed H/D Exchange | Pathway II: Grignard-Mediated Deuteration |

| Deuteration Pattern | Aromatic Ring (Perdeuteration, -d₄) | Site-specific (e.g., -d₁) |

| Primary Deuterium Source | Deuterated Sulfuric Acid (D₂SO₄) | Deuterium Oxide (D₂O) |

| Key Reagents | 2-Bromotoluene, D₂SO₄ | 2,X-Dihalotoluene, Mg, D₂O |

| Procedural Complexity | Moderate | High (requires strict anhydrous technique) |

| Scalability | Moderate (limited by heat transfer/mixing) | Challenging (exotherm management) |

| Key Side Reactions | Aromatic Sulfonation | Wurtz Coupling, premature quenching |

| Isotopic Purity | High (>95%) achievable with repeats | High (>98%) at the target site |

Conclusion and Future Perspectives

The synthesis of deuterated 2-bromotoluene can be effectively achieved through distinct, complementary strategies. For comprehensive labeling of the aromatic ring, acid-catalyzed H/D exchange offers a direct, albeit harsh, method. For the precise installation of deuterium at a specific site, the Grignard reaction provides unparalleled control, though it demands rigorous experimental technique.

The choice of pathway ultimately depends on the specific requirements of the target molecule. As the demand for isotopically labeled compounds in pharmaceutical and materials science continues to grow, the development of more efficient, milder, and highly selective deuteration methods remains an active area of research. Emerging techniques, such as transition metal-catalyzed C-H activation using catalysts from palladium,[7][8][9] iron,[10][11] or other metals, hold promise for future advancements in this field, potentially offering pathways with greater functional group tolerance and broader applicability.

References

-

Preparation of 2-bromotoluene . PrepChem.com. Available at: [Link]

-

Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach . National Center for Biotechnology Information (PMC). Available at: [Link]

- Method for synthesizing bromotoluene (CN105669364A). Google Patents.

-

Synthesis of substituted benzene rings I (video) . Khan Academy. Available at: [Link]

-

Palladium-Catalyzed Nondirected Late-Stage C–H Deuteration of Arenes . Journal of the American Chemical Society. Available at: [Link]

-

XXII. SYNTHESIS OF SOME DEUTERATED BENZENE DERIVATIVES . Canadian Science Publishing. Available at: [Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium-labeled products . National Center for Biotechnology Information (PMC). Available at: [Link]

-

2-Bromotoluene | C7H7Br | CID 7236 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

o-BROMOTOLUENE . Organic Syntheses Procedure. Available at: [Link]

-

p-BROMOTOLUENE . Organic Syntheses Procedure. Available at: [Link]

-

Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex . Journal of the American Chemical Society. Available at: [Link]

-

Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas . Journal of the American Chemical Society. Available at: [Link]

-

Product Subclass 11: Grignard Reagents with Transition Metals . Science of Synthesis. Available at: [Link]

-

Pd-catalyzed deuteration of aryl halides with deuterium oxide . ResearchGate. Available at: [Link]

-

In bromotoluene, my prof says bromine would control the directing effect for electrophilic substitution reactions. My textbook says it would be the methyl group. I will follow my prof's instructions on tests, but which is actually correct? . Reddit. Available at: [Link]

-

Iron-catalysed Alkene and Heteroarene H/D Exchange by Reversible Protonation of Iron-hydride Intermediates . ResearchGate. Available at: [Link]

-

Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas . PubMed, National Center for Biotechnology Information. Available at: [Link]

-

Tc, Tr, qr, and p-bromotoluene dosing curves for synthesis of Grignard... . ResearchGate. Available at: [Link]

-

Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas . ChemRxiv, Cambridge Open Engage. Available at: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. Available at: [Link]

-

Iron-catalysed alkene and heteroarene H/D exchange by reversible protonation of iron-hydride intermediates . Chemical Science (RSC Publishing). Available at: [Link]

-

2-Bromotoluene: Properties, Synthesis, Applications, and Manufacturing Insights for Organic Chemistry . NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

Sources

- 1. 4-Bromotoluene-2,3,5,6-D4 | 112484-85-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis: A Technical Guide to 2-Bromotoluene-d7 for Advanced Research

This guide provides an in-depth exploration of the Certificate of Analysis (CoA) for 2-Bromotoluene-d7, a critical isotopically labeled internal standard used in high-stakes quantitative analysis within the pharmaceutical and life sciences sectors. For the researcher, scientist, or drug development professional, a CoA is not merely a document of compliance; it is the foundational guarantee of data integrity.[1][2][3] This guide moves beyond a superficial reading, dissecting the scientific methodologies and rationale that underpin each specification. We will explore the causality behind the analytical choices, transforming the CoA from a static report into a dynamic tool for ensuring experimental validity and reproducibility.

The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in modern bioanalytical methods, particularly those employing liquid chromatography–mass spectrometry (LC-MS).[4][5] The SIL-IS, such as this compound, co-elutes with the non-labeled analyte, allowing it to normalize and correct for variations in sample preparation, matrix effects, and instrument response.[5] The reliability of this entire corrective process hinges on the unimpeachable quality of the standard itself. Therefore, a comprehensive understanding of its CoA is indispensable.

Section 1: The Anatomy of a Quality Certification Workflow

A Certificate of Analysis is the culmination of a rigorous, multi-step quality control process. Each test provides a unique and essential piece of the quality puzzle, from confirming the molecule's fundamental structure to quantifying trace-level impurities. The workflow is designed as a self-validating system where orthogonal analytical techniques provide a holistic and trustworthy assessment of the material's identity, purity, and fitness for purpose.

Section 2: Absolute Identity and Isotopic Integrity

The first and most fundamental questions a CoA must answer are: "Is this molecule what it purports to be?" and "Are the isotopic labels present as specified?" For this compound, this involves confirming the 2-bromotoluene scaffold and verifying the incorporation of seven deuterium atoms.

Structural Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unequivocal structure elucidation.[6] It provides detailed information about the chemical environment of specific nuclei. For this compound, the absence of signals in the proton (¹H) NMR spectrum where they would appear for the unlabeled compound (aromatic protons and methyl protons) is the primary confirmation of high-level deuteration.[7][8] Conversely, the deuterium (²H) NMR spectrum will show signals corresponding to the labeled positions. ¹³C NMR confirms the carbon backbone of the toluene ring.

Experimental Protocol: NMR for Structural Confirmation

-

Sample Preparation: A small, precisely weighed amount of the this compound standard (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) that does not contain the analyte's signals. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

A standard proton experiment is run. The key observation is the significant reduction or complete absence of peaks in the aromatic region (~7.0-7.5 ppm) and the methyl region (~2.4 ppm) compared to the spectrum of an unlabeled 2-Bromotoluene standard.[7]

-

The only significant proton signal should be from any residual non-deuterated solvent.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C experiment is performed to confirm the presence of the seven unique carbon atoms in the molecule's skeleton.

-

-

Data Interpretation: The resulting spectra are compared against reference spectra and known chemical shifts for 2-bromotoluene to confirm the core chemical structure.[9][10] The lack of proton signals confirms successful deuteration.

Isotopic Purity & Enrichment: Mass Spectrometry (MS)

While NMR confirms deuteration, Mass Spectrometry, typically coupled with Gas Chromatography (GC-MS), is used to quantify the isotopic enrichment.[11] This analysis determines the distribution of isotopic species (isotopologues). For a d7 compound, the goal is to have the vast majority of molecules be the fully deuterated C₇D₇Br, with minimal amounts of d6, d5, or d0 species.[12]

The mass spectrum of this compound will show a characteristic molecular ion cluster. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), creates a distinctive M and M+2 pattern.[6][13] For the deuterated compound, this cluster will be shifted to a higher mass-to-charge ratio (m/z) compared to the unlabeled version.

Experimental Protocol: Isotopic Enrichment by GC-MS

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like dichloromethane or methanol (e.g., 100 µg/mL).[14]

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5MS) is used, as it is well-suited for separating aromatic compounds.[14]

-

Method: A temperature gradient is used to ensure good separation and peak shape. For example, starting at 50°C and ramping to 250°C.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) is typically used.

-

Analysis: The mass spectrometer scans across a mass range that includes the molecular ion clusters for both unlabeled (m/z ~170/172) and fully deuterated (m/z ~177/179) 2-bromotoluene.[15]

-

-

Data Interpretation & Calculation:

-

The relative intensities of the ion peaks for each isotopologue (d0 through d7) are measured from the mass spectrum.

-

Corrections are made for the natural abundance of ¹³C.

-

The isotopic purity is calculated as the percentage of the d7 species relative to all other isotopic species.[12][16] The isotopic enrichment is the mole fraction of deuterium at the labeled sites.[12]

-

Section 3: Quantifying Chemical Purity and Impurities

Beyond structural identity, a CoA must certify the compound's purity relative to all other chemical entities. This includes organic impurities from synthesis, residual solvents, water, and inorganic elemental impurities.

Chemical Purity by Gas Chromatography (GC)

The same GC analysis used for isotopic purity can be used to determine chemical purity.[14] The chromatogram separates this compound from any volatile organic impurities. Purity is typically reported as an area percentage, where the area of the main compound peak is compared to the total area of all peaks in the chromatogram.

| Parameter | Typical Specification | Significance for the Researcher |

| Appearance | Colorless to Light Yellow Liquid | A visual check for degradation or gross contamination. |

| Chemical Purity (GC) | ≥ 98.0% | Ensures that the vast majority of the material is the desired compound, minimizing interference from synthesis byproducts. |

| Isotopic Purity (MS) | ≥ 98.0 atom % D | Guarantees the reliability of the compound as an internal standard for accurate quantification.[4] |

Water Content by Karl Fischer Titration

Water is a common impurity that can significantly affect the accurately weighed amount of the standard, leading to errors in concentration calculations.[17] Karl Fischer titration is a highly specific and accurate method for water determination.[18][19] The method is based on a stoichiometric reaction between iodine and water.[19]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Setup: A coulometric Karl Fischer titrator is used, which is ideal for detecting trace amounts of water (ppm to 1%).[17] The instrument's titration cell contains a reagent with iodide, sulfur dioxide, and a base in an alcohol solvent.

-

Titration: A precise amount of the this compound sample is injected directly into the cell.

-

Reaction: The water in the sample reacts with the reagent. The instrument electrochemically generates iodine, which reacts with the water.

-

Endpoint Detection: When all the water is consumed, excess iodine is detected by a sensor, marking the endpoint of the titration.

-

Calculation: The total charge required to generate the iodine is directly proportional to the amount of water in the sample, which is then reported as a percentage or in ppm.

Residual Solvents and Elemental Impurities

Regulatory bodies and good scientific practice mandate the control of impurities that may have been introduced during the manufacturing process.[20]

Residual Solvents: These are volatile organic compounds used in synthesis or purification.[21] Their presence is determined by Headspace GC-MS, and the limits are governed by guidelines such as the United States Pharmacopeia (USP) General Chapter <467>.[22][23] This ensures that the standard is free from contaminants that could interfere with analysis or pose a safety risk.

Elemental Impurities: These are trace metals (heavy metals) that can originate from catalysts or manufacturing equipment.[24][25] They are tested using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), a highly sensitive technique for detecting metals at trace levels.[26] The acceptance criteria are defined in guidelines like USP <232>.[27][28]

| Impurity Class | Analytical Method | Governing Standard | Significance |

| Residual Solvents | Headspace GC-MS | USP <467> / ICH Q3C[21] | Prevents analytical interference and ensures safety. |

| Elemental Impurities | ICP-MS | USP <232> / ICH Q3D[25][26] | Ensures product safety, particularly in drug development pathways. |

Conclusion: The CoA as a Pact of Trustworthiness

The Certificate of Analysis for a deuterated standard like this compound is a foundational document that underwrites the quality and integrity of research data. It is a testament to a rigorous, multi-faceted analytical process where each test provides a layer of validation. By understanding the causality behind the protocols—why GC-MS is used for purity, why Karl Fischer is essential for water content, and how NMR provides the ultimate structural proof—researchers can leverage the CoA not just as a static checklist, but as a comprehensive assurance of quality. This deep understanding transforms a vial of clear liquid into a trusted tool, empowering scientists to generate accurate, reproducible, and defensible results in their critical drug development and research endeavors.

References

- Phenomenex. (n.d.). Understanding the Revisions to USP Monograph <467>: Residual Solvents.

- Infinity Laboratories. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers.

- SCISPEC. (n.d.). USP <467> Residual solvent determination in pharmaceutical products.

- USP-NF. (2019). <467> RESIDUAL SOLVENTS.

- Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.

- LabHut.com. (n.d.). USP <232> Heavy Metals and Dissolution.

- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.

- ResearchGate. (2024). DGet! An open source deuteration calculator for mass spectrometry data.

- ASI Standards. (n.d.). Water Content Standards for Karl Fischer Titration.

- UFAG Laboratorien AG. (2012). New test methods for the determination of heavy metals pursuant to usp <232> and <233>.

- Alfa Chemistry. (n.d.). Karl Fischer Reagents and Standards.

- Wikipedia. (n.d.). Karl Fischer titration.

- Thermo Fisher Scientific - US. (n.d.). Residual Solvent Analysis Information.

- Sigma-Aldrich. (n.d.). Karl Fischer Standards.

- Eurofins Scientific. (n.d.). Heavy Metals Testing via ICP/MS.

- ResearchGate. (n.d.). From heavy metals testing to the measurement of elemental impurities in pharmaceuticals: Over 100 years in making the change.

- FDA. (2018). Elemental Impurities in Drug Products Guidance for Industry.

- Cambridge Isotope Laboratories, Inc. (n.d.). Enrichment.

- ChemicalBook. (n.d.). 2-Bromotoluene(95-46-5) 1H NMR spectrum.

- PubMed. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR.

- PubChem. (n.d.). 2-Bromotoluene.

- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 2-Bromotoluene Derivatives.

- guidechem. (n.d.). 95-46-5 2-Bromotoluene C7H7Br.

- Benchchem. (n.d.). Navigating the Analytical Maze: A Comparative Guide to the Characterization of 2-Bromo-6-chlorotoluene.

- PubChem. (n.d.). This compound.

- Benchchem. (n.d.). A Comparative Guide to the Purity Assessment of 2-Bromo-6-chlorotoluene by GC-MS.

- Labstep. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- DocXellent. (2020). What are Certificates of Analysis (COA) | Why You Need COA.

- Spectroscopy Online. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs.

- KCAS Bio. (2017). The Value of Deuterated Internal Standards.

Sources

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. info.docxellent.com [info.docxellent.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Bromotoluene(95-46-5) 1H NMR spectrum [chemicalbook.com]

- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. isotope.com [isotope.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. This compound | C7H7Br | CID 45785176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 18. mt.com [mt.com]

- 19. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 20. uspnf.com [uspnf.com]

- 21. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. scispec.co.th [scispec.co.th]

- 24. labhut.com [labhut.com]

- 25. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 26. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]

- 27. researchgate.net [researchgate.net]

- 28. fda.gov [fda.gov]

Methodological & Application

Application Note: Quantitative Analysis of Aromatic Compounds Using 2-Bromotoluene-d7 as an Internal Standard in GC/MS

Introduction: The Imperative for Precision in Quantitative GC/MS

In the realm of analytical chemistry, particularly within pharmaceutical and environmental analyses, the demand for precise and accurate quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs) is paramount. Gas Chromatography coupled with Mass Spectrometry (GC/MS) stands as a cornerstone technique for these applications due to its exceptional sensitivity and selectivity. However, the analytical process, from sample preparation to injection and ionization, is susceptible to variations that can compromise the integrity of quantitative results.

The internal standard (IS) method is a powerful strategy to mitigate such variability.[1] An ideal internal standard co-elutes or elutes close to the analyte of interest and exhibits similar chemical properties, thereby experiencing the same variations during sample handling and analysis.[1][2] This allows for the normalization of the analyte's response to that of the internal standard, yielding a ratio that remains stable even when absolute responses fluctuate.[1]

Deuterated stable isotope-labeled compounds are widely regarded as the "gold standard" for internal standards in mass spectrometry.[3] Their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly during extraction, chromatography, and ionization.[4] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, providing a robust system for accurate quantification.[4]

This application note provides a comprehensive guide to the use of 2-Bromotoluene-d7 as an internal standard for the GC/MS analysis of aromatic compounds, such as toluene and other related substances. We will delve into the rationale behind its selection, its physicochemical properties, and a detailed protocol for its implementation.

Rationale for Selecting this compound

This compound is an excellent choice as an internal standard for the analysis of various aromatic compounds for several key reasons:

-

Structural and Chemical Similarity: As a deuterated analog of 2-bromotoluene, it closely mimics the behavior of other substituted toluene compounds and related aromatics in terms of solubility, volatility, and chromatographic retention.

-

Co-elution Potential: Its retention time is expected to be very close to that of unlabeled 2-bromotoluene and other similar aromatic compounds, a critical factor for effective internal standardization.

-

Mass Spectrometric Distinction: The seven deuterium atoms provide a significant mass shift (7 amu) from the native compound, ensuring that their respective mass spectra are clearly distinguishable and free from isotopic overlap.

-

Commercial Availability and Stability: this compound is commercially available with high isotopic purity and is a stable compound under typical storage and analytical conditions.[5]

Physicochemical Properties

A thorough understanding of the properties of both the internal standard and its non-labeled counterpart is essential for method development.

| Property | 2-Bromotoluene | This compound |

| CAS Number | 95-46-5[1][6] | 1185306-95-9[7] |

| Molecular Formula | C₇H₇Br[1][2] | C₇D₇Br |

| Molecular Weight | 171.03 g/mol [1] | 178.08 g/mol [5][7] |

| Boiling Point | 181.7 °C[2] | Not explicitly found, but expected to be very similar to the unlabeled compound. |

| Melting Point | -27 °C[1] | Not explicitly found, but expected to be very similar to the unlabeled compound. |

| Density | 1.422 g/mL at 25 °C[1] | Not explicitly found, but expected to be very similar to the unlabeled compound. |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene.[2] | Expected to have similar solubility. |

| Isotopic Enrichment | N/A | ≥98 atom % D[5] |

Experimental Protocol

This section outlines a detailed, step-by-step protocol for the use of this compound as an internal standard in a typical GC/MS workflow for the quantification of a target aromatic analyte (e.g., Toluene).

Materials and Reagents

-

Analytes: Toluene (or other target aromatic compounds), analytical standard grade.

-

Internal Standard: this compound (isotopic purity ≥ 98%).

-

Solvent: Methanol or Dichloromethane, GC-MS grade.

-

Sample Matrix: As required for the specific application (e.g., water, soil extract).

Preparation of Standard Solutions

-

Primary Stock Solutions (Analyte and IS):

-

Accurately weigh approximately 10 mg of the target analyte and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to the mark with the chosen solvent to obtain primary stock solutions of approximately 1 mg/mL. Store at 4°C in amber vials.

-

-

Internal Standard Working Solution:

-

Prepare a working solution of this compound at a concentration of 10 µg/mL by diluting the primary stock solution with the solvent. This concentration may be adjusted based on the expected analyte concentration range and instrument sensitivity.

-

-

Calibration Standards:

-

Prepare a series of at least five calibration standards by spiking appropriate aliquots of the analyte primary stock solution into volumetric flasks.

-

To each calibration standard, add a constant volume of the internal standard working solution to achieve a final IS concentration of, for example, 100 ng/mL.

-

Dilute to the final volume with the solvent. The final analyte concentrations should bracket the expected concentration range of the unknown samples.

-

Sample Preparation

-

Accurately measure a known volume or weight of the unknown sample into a vial.

-

Spike the sample with the same constant amount of the this compound working solution as used in the calibration standards.

-

Perform any necessary extraction or dilution steps as required by the specific sample matrix and analytical method (e.g., liquid-liquid extraction, solid-phase extraction, or direct injection if the matrix is clean).

GC/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific applications.

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial: 40 °C for 2 minRamp: 10 °C/min to 200 °CHold: 2 min |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Mass Spectrometer Ion Selection

Proper selection of quantification and qualifier ions is critical for selectivity and accuracy.

-

2-Bromotoluene (Analyte Example):

-

Molecular Ion ([M]⁺): m/z 170 and 172 (due to bromine isotopes ⁷⁹Br and ⁸¹Br).

-

Major Fragment Ion: m/z 91 (tropylium ion, [C₇H₇]⁺).

-

Quantification Ion: m/z 91 (typically the most abundant and specific fragment).

-

Qualifier Ions: m/z 170, 172.

-

-

This compound (Internal Standard):

-

Expected Molecular Ion ([M]⁺): m/z 177 and 179.

-

Expected Major Fragment Ion: m/z 98 (loss of Br, [C₇D₇]⁺).

-

Quantification Ion: m/z 98.

-

Qualifier Ions: m/z 177, 179.

-

The qualifier ions are monitored to confirm the identity of the compound by ensuring their ratios to the quantification ion remain constant.

Data Analysis and Quantification

-

Calibration Curve Construction:

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

-

Plot this ratio against the known concentration of the analyte.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

-

-

Quantification of Unknown Samples:

-

Calculate the peak area ratio (AreaAnalyte / AreaIS) for the unknown sample.

-

Using the calibration curve equation, calculate the concentration of the analyte in the sample.

-

Method Validation

A robust analytical method requires thorough validation. Key parameters to assess include:

-

Linearity and Range: Determined from the calibration curve.

-

Accuracy: Assessed by analyzing spiked samples at different concentrations and calculating the percent recovery.

-

Precision: Evaluated by replicate injections of a standard or sample to determine repeatability (intraday) and intermediate precision (interday). Results are typically expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Workflow Visualization

The following diagram illustrates the logical workflow for using this compound as an internal standard in a GC/MS analysis.

Caption: Workflow for GC/MS analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable framework for the quantitative analysis of aromatic compounds by GC/MS. Its chemical similarity to many target analytes and its distinct mass spectrometric signature allow for the effective correction of analytical variability, leading to enhanced accuracy and precision. The detailed protocol and guidelines presented in this application note serve as a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-quality quantitative methods.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromotoluene. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2-Bromotoluene. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

-

ASTM International. (n.d.). ASTM D5769 - 21 Standard Test Method for Determination of Benzene, Toluene, and Total Aromatics in Finished Gasolines by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

-

Li, W., et al. (2016). Simultaneous Determination of Benzene and Toluene in Pesticide Emulsifiable Concentrate by Headspace GC-MS. Journal of Analytical Methods in Chemistry, 2016, 8560747. [Link]

-

TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (2014, May 12). How can an internal standard such as toluene-d8 be used for fecal VOCs quantification? Retrieved from [Link]

-

Shimadzu. (n.d.). System Gas Chromatograph - Benzene Toluene and Aromatic Analysis. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method. Retrieved from [Link]

-

Rhode Island Department of Environmental Management. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

-

Chromatography Forum. (2015, April 2). Benzene/Toluene in water: what internal standard? Retrieved from [Link]

-

ResearchGate. (2015, June 24). How do I quantify volatile organic compounds using GC-MS? Retrieved from [Link]

-

Imasaka, T., et al. (2016). Internal standards for use in the comprehensive analysis of polychlorinated aromatic hydrocarbons using gas chromatography combined with multiphoton ionization mass spectrometry. Journal of Chromatography A, 1471, 145-151. [Link]

-

Scion Instruments. (n.d.). ASTM D5769 – Standard Test Method by GC-MS. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

- 1. 2-溴甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Bromotoluene | C7H7Br | CID 7236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromotoluene | CAS#:95-46-5 | Chemsrc [chemsrc.com]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. 2-Bromotoluene | SIELC Technologies [sielc.com]

- 6. This compound | C7H7Br | CID 45785176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromotoluene(95-46-5) MS spectrum [chemicalbook.com]

Protocol for the Quantitative Analysis of Volatile Organic Compounds (VOCs) Utilizing 2-Bromotoluene-d7 as an Internal Standard by GC-MS

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of volatile organic compounds (VOCs) is critical across a spectrum of scientific disciplines, from environmental monitoring to clinical diagnostics and pharmaceutical quality control. Analytical variability introduced during sample preparation and injection can compromise data integrity. This application note details a robust and precise protocol for the quantitative analysis of VOCs using gas chromatography-mass spectrometry (GC-MS) coupled with a purge and trap sampling system. The methodology hinges on the principle of internal standardization, employing 2-Bromotoluene-d7 as the internal standard (IS) to correct for variations in sample handling and instrument response. This document provides a comprehensive, step-by-step guide encompassing the preparation of standards, sample processing, instrument configuration, and data analysis, designed to ensure self-validating and highly reliable quantitative results.

Introduction: The Rationale for Internal Standardization in VOC Analysis

Quantitative analysis of VOCs is frequently challenged by the inherent volatility of the analytes, which can lead to sample loss at various stages of the analytical workflow. Furthermore, complex sample matrices can cause unpredictable enhancements or suppression of the analytical signal, a phenomenon known as the "matrix effect." The internal standard method is a powerful strategy to mitigate these issues.

An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples. By adding a precise amount of the IS to every sample, standard, and blank, the ratio of the analyte signal to the IS signal is used for quantification. This ratio remains stable even if sample volume fluctuates or if matrix effects alter the absolute signal of both the analyte and the IS.

Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based quantification.[1] Their key advantages include:

-

Near-Identical Chemical and Physical Properties: Deuterated compounds have nearly identical boiling points, solubilities, and extraction efficiencies to their non-deuterated counterparts, ensuring they behave similarly throughout sample preparation and chromatographic separation.[1]

-

Co-elution with Analytes: They typically co-elute with the target analytes, ensuring that any matrix effects or instrument variability at a specific retention time affects both the analyte and the standard equally.

-

Mass Spectrometric Distinction: Despite their chemical similarity, they are easily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer, allowing for independent quantification.[1]

This compound is an excellent choice as an IS for a wide range of aromatic and halogenated VOCs due to its chemical properties and the fact that it is not a common environmental contaminant.

Physicochemical Profile: this compound

A thorough understanding of the internal standard's properties is foundational to its effective application.

| Property | Value | Source |

| Chemical Formula | C₇D₇Br | [2] |

| Molecular Weight | 178.1 g/mol (approx.) | [2] |

| Appearance | Colorless liquid | [3][4] |

| Boiling Point | ~181-182 °C at 760 mmHg | [3][4][5] |

| Melting Point | ~ -27 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like methanol, ethanol, and ether. | [3][5] |

| Density | ~1.422 g/mL at 25 °C |

Principle of the Method: Workflow Overview

The analytical workflow is a multi-stage process designed to ensure precision and accuracy from sample collection to final data output. The core technique is GC-MS, which provides both separation and sensitive detection of VOCs.[6] For aqueous samples, a purge and trap system is a standard and highly effective method for extracting and concentrating volatile analytes.[7]

Caption: Figure 1: Experimental Workflow for VOC Quantification.

Materials and Instrumentation

4.1. Reagents

-

Methanol: Purge and trap grade or equivalent purity.

-

Reagent Water: Deionized water, free from interfering compounds.

-

VOC Analyte Standard(s): Certified reference material (CRM) stock solution containing the target VOCs.

-

This compound: High purity (>98%) standard.

-

Gases: Helium (99.999% purity) for GC carrier gas and purge gas.

4.2. Instrumentation

-

Gas Chromatograph/Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for VOC analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID x 1.4 µm film thickness).

-

Purge and Trap (P&T) System: With autosampler.

-

Analytical Balance: Capable of measuring to 0.0001 g.

-

Glassware: Class A volumetric flasks, syringes, and vials.

Detailed Experimental Protocol

5.1. Preparation of Standard Solutions

Causality: The accuracy of the final results is directly dependent on the precise preparation of stock and working standards. Using Class A volumetric glassware and high-purity solvents is mandatory.

Step 1: Internal Standard (IS) Stock Solution (e.g., 500 µg/mL)

-